N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O6S/c23-13-3-4-22(16(25)19-13)7-15-20-21-17(28-15)29-8-14(24)18-6-10-1-2-11-12(5-10)27-9-26-11/h1-5H,6-9H2,(H,18,24)(H,19,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDBMPAVCVXYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CN4C=CC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide structure and an oxadiazole derivative. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. A study on related compounds demonstrated promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the study highlighted the role of EGFR inhibition and mitochondrial apoptosis pathways involving proteins like Bax and Bcl-2.
Antimicrobial Activity
The compound's structural features also indicate potential antimicrobial properties. Related compounds have shown effectiveness against various pathogens:
These derivatives were tested against standard bacterial strains and exhibited significant antibacterial activity compared to conventional antibiotics.
Case Studies
- Anticancer Mechanism Study : A detailed examination of a similar benzo[d][1,3]dioxole derivative revealed its ability to induce apoptosis in cancer cells via mitochondrial pathways. The study utilized annexin V-FITC assays to assess apoptosis levels and found a marked increase in apoptotic cells upon treatment with the compound .
- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of related compounds, researchers evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting a viable pathway for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Structural Differences :
- The target compound’s 1,3,4-oxadiazole-thioether linkage distinguishes it from thiadiazole-based analogs (e.g., ).
- The dihydropyrimidinone group differentiates it from indolinone () or pyrido-pyrimidinone derivatives ().
Comparison with Analogs :
- uses benzothiazole-thioacetamide synthesis via hydrazide intermediates .
- employs esterification for thiadiazole derivatives .
Mechanistic Clues :
- The dihydropyrimidinone group may act as a dihydrofolate reductase inhibitor, akin to methotrexate .
- Molecular networking () suggests structurally similar compounds cluster by bioactivity, implying the target compound may share modes of action with and derivatives .
Physicochemical Properties
Predicted properties (via analogy):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
